Cas no 129200-96-0 (2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)-)
2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)-
- 2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- 3-PHENYL-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- MFCD03410381
- (2E)-3-phenyl-2-(phenylsulfonyl)-2-propenenitrile
- (2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- 129200-96-0
- MS-10744
- (e)-3-phenyl-2-(phenylsulfonyl)acrylonitrile
- SCHEMBL4909612
- AKOS022169020
- AA-516/33242016
- (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- 3-phenyl-2-(phenylsulfonyl)acrylonitrile
-
- MDL: MFCD03410381
- Inchi: 1S/C15H11NO2S/c16-12-15(11-13-7-3-1-4-8-13)19(17,18)14-9-5-2-6-10-14/h1-11H/b15-11+
- InChI Key: DUYMQMOILXJIET-RVDMUPIBSA-N
- SMILES: S(/C(/C#N)=C/C1C=CC=CC=1)(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 269.05113
- Monoisotopic Mass: 269.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 66.3Ų
Experimental Properties
- PSA: 57.93
2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162203-1 g |
3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile |
129200-96-0 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162203-5 g |
3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile |
129200-96-0 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162203-10 g |
3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile |
129200-96-0 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB162203-1g |
3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile; . |
129200-96-0 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB162203-5g |
3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile; . |
129200-96-0 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB162203-10g |
3-Phenyl-2-(phenylsulfonyl)prop-2-enenitrile; . |
129200-96-0 | 10g |
€482.50 | 2024-06-10 | ||
| Key Organics Ltd | MS-10744-1MG |
(2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
129200-96-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10744-5MG |
(2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
129200-96-0 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10744-10MG |
(2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
129200-96-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10744-20MG |
(2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
129200-96-0 | >90% | 20mg |
£76.00 | 2023-04-18 |
2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)- Suppliers
2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)-
Comprehensive Overview of 2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)- (CAS No. 129200-96-0)
In the realm of organic chemistry, 2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, (E)- (CAS No. 129200-96-0) stands out as a compound of significant interest due to its unique structural properties and potential applications. This sulfonyl-substituted acrylonitrile derivative is characterized by its (E)-configuration, which imparts distinct reactivity and stability. Researchers and industry professionals often explore its utility in pharmaceutical intermediates, material science, and specialty chemicals, making it a subject of ongoing study.
The compound's molecular structure features a phenylsulfonyl group attached to a propenenitrile backbone, which enhances its electrophilic nature. This property is particularly valuable in Michael addition reactions, a topic frequently searched by chemists seeking synthetic pathways for complex molecules. Recent trends in green chemistry have also sparked interest in optimizing the synthesis of 129200-96-0 to reduce environmental impact, aligning with global sustainability goals.
One of the most searched questions related to this compound is: "What are the applications of 3-phenyl-2-(phenylsulfonyl)acrylonitrile?" Studies suggest its role as a building block for heterocyclic compounds, which are pivotal in drug discovery. For instance, its nitrile group can undergo cycloaddition reactions to form pyridine or pyrazole derivatives, addressing the demand for novel bioactive molecules in medicinal chemistry.
Another hot topic is the thermal stability of (E)-2-Propenenitrile, 3-phenyl-2-(phenylsulfonyl)-, a keyword often queried in material science forums. Its resistance to degradation at high temperatures makes it a candidate for high-performance polymers, a niche yet growing market. Additionally, its UV-absorbing properties have been explored for photostabilizers in coatings, resonating with industries focused on durable materials.
From an analytical chemistry perspective, the compound's spectroscopic data (e.g., NMR and IR spectra) are frequently requested by labs for quality control. Databases like SciFinder and Reaxys highlight its characteristic peaks, aiding in identification. This aligns with the broader trend of digitalization in chemistry, where predictive modeling and AI-assisted analysis are gaining traction.
In summary, 129200-96-0 exemplifies the intersection of fundamental research and industrial innovation. Its versatility in organic synthesis, coupled with emerging applications in sustainable technologies, ensures its relevance in both academic and commercial spheres. As the scientific community continues to uncover its potential, this compound remains a focal point for advancements in molecular design and functional materials.
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